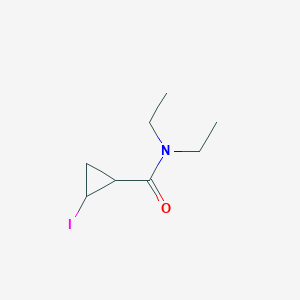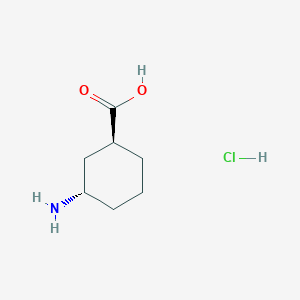![molecular formula C8H4ClN3 B8017629 4-chloro-Pyrrolo[1,2-b]pyridazine-3-carbonitrile](/img/structure/B8017629.png)
4-chloro-Pyrrolo[1,2-b]pyridazine-3-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-Pyrrolo[1,2-b]pyridazine-3-carbonitrile is a heterocyclic compound with the molecular formula C8H4ClN3 This compound is notable for its unique structure, which includes a pyrrolo[1,2-b]pyridazine core substituted with a chlorine atom at the 4-position and a cyano group at the 3-position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-Pyrrolo[1,2-b]pyridazine-3-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-chloropyridazine with a nitrile-containing reagent in the presence of a base. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis.
Types of Reactions:
Substitution Reactions: The chlorine atom at the 4-position can undergo nucleophilic substitution reactions, where it is replaced by various nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, particularly involving the pyridazine ring.
Cyclization Reactions: The cyano group can be involved in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophiles: Amines, thiols, and alcohols are commonly used in substitution reactions.
Oxidizing Agents: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used for oxidation.
Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 4-amino-Pyrrolo[1,2-b]pyridazine-3-carbonitrile, while oxidation might produce a pyridazine N-oxide derivative.
科学研究应用
4-Chloro-Pyrrolo[1,2-b]pyridazine-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Industry: It is used in the development of new materials with unique electronic or optical properties.
作用机制
The mechanism of action of 4-chloro-Pyrrolo[1,2-b]pyridazine-3-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, inhibiting their activity or altering their function. The cyano group and the pyridazine ring are key functional groups that contribute to its binding affinity and specificity.
相似化合物的比较
4-Bromo-Pyrrolo[1,2-b]pyridazine-3-carbonitrile: Similar structure but with a bromine atom instead of chlorine.
4-Methyl-Pyrrolo[1,2-b]pyridazine-3-carbonitrile: Contains a methyl group instead of chlorine.
4-Fluoro-Pyrrolo[1,2-b]pyridazine-3-carbonitrile: Substituted with a fluorine atom.
Uniqueness: 4-Chloro-Pyrrolo[1,2-b]pyridazine-3-carbonitrile is unique due to the presence of the chlorine atom, which can influence its reactivity and interaction with other molecules. This makes it a valuable compound for studying structure-activity relationships and developing new derivatives with enhanced properties.
属性
IUPAC Name |
4-chloropyrrolo[1,2-b]pyridazine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClN3/c9-8-6(4-10)5-11-12-3-1-2-7(8)12/h1-3,5H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEPKPYFBXZIGCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=C1)C(=C(C=N2)C#N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
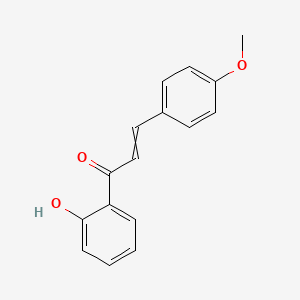
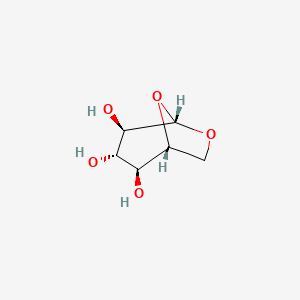
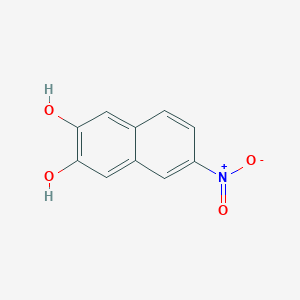
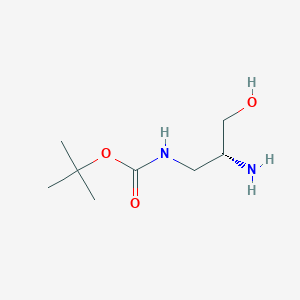
![[1-(5-Cyanopyridin-2-yl)-3-hydroxy-2,3-dimethylbutan-2-yl]oxyboronic acid](/img/structure/B8017568.png)
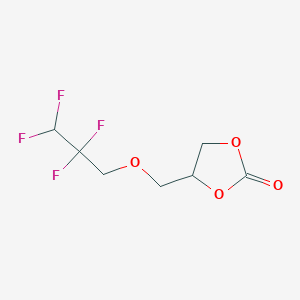
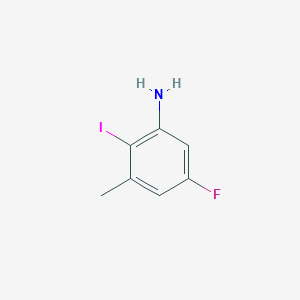
![5-{spiro[3.3]heptan-2-yl}-1H-pyrazol-3-amine](/img/structure/B8017606.png)
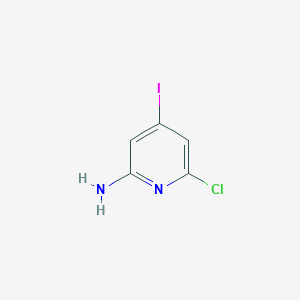
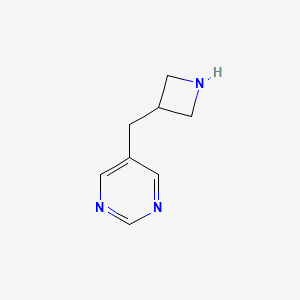

![5-Benzyl-7,7-difluoro-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B8017622.png)
